molecular formula C11H18N2O B14287908 1,5,6-trimethyl-3-isobutyl-2(1H)-pyrazinone CAS No. 137232-67-8

1,5,6-trimethyl-3-isobutyl-2(1H)-pyrazinone

Cat. No.: B14287908
CAS No.: 137232-67-8
M. Wt: 194.27 g/mol
InChI Key: RILXBJSXFPLPKB-UHFFFAOYSA-N
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Description

1,5,6-trimethyl-3-isobutyl-2(1H)-pyrazinone is an organic compound belonging to the pyrazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,6-trimethyl-3-isobutyl-2(1H)-pyrazinone typically involves the condensation of appropriate precursors under controlled conditions. One common method is the cyclization of a suitable diketone with an amine in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and purification techniques is crucial to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

1,5,6-trimethyl-3-isobutyl-2(1H)-pyrazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methyl and isobutyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dione derivatives, while substitution reactions can introduce various functional groups into the pyrazinone ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5,6-trimethyl-3-isobutyl-2(1H)-pyrazinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes, such as cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,5,6-trimethyl-3-isobutyl-2(1H)-pyrazine: Similar structure but lacks the carbonyl group.

    1,5,6-trimethyl-3-isobutyl-2(1H)-pyridone: Similar structure but with a nitrogen atom in a different position.

Uniqueness

1,5,6-trimethyl-3-isobutyl-2(1H)-pyrazinone is unique due to its specific substitution pattern and the presence of both methyl and isobutyl groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

137232-67-8

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

1,5,6-trimethyl-3-(2-methylpropyl)pyrazin-2-one

InChI

InChI=1S/C11H18N2O/c1-7(2)6-10-11(14)13(5)9(4)8(3)12-10/h7H,6H2,1-5H3

InChI Key

RILXBJSXFPLPKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)C(=N1)CC(C)C)C)C

Origin of Product

United States

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